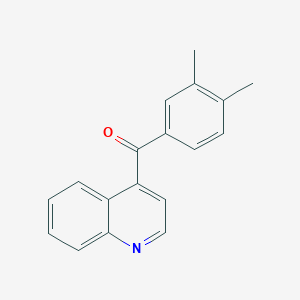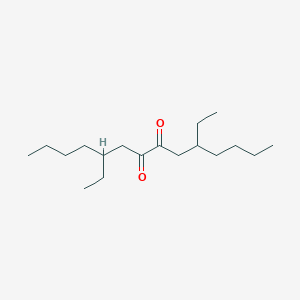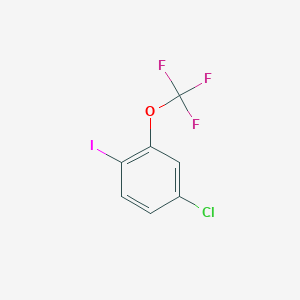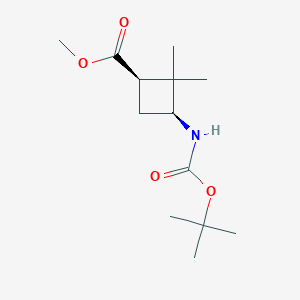
manganese;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is a useful research compound. Its molecular formula is C10H8F6MnO4 and its molecular weight is 361.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of manganese-based compounds are often metal-dependent enzymes and proteins within cells . These targets play crucial roles in various biological processes, including cellular metabolism, immune response, and signal transduction .
Mode of Action
Manganese-based compounds interact with their targets through various mechanisms. For instance, they can bind to metal-dependent enzymes, altering their function and leading to changes in cellular processes . Additionally, manganese-based compounds can also act as chelating agents, selectively depriving cells of essential metal ions such as iron, zinc, and manganese itself, thereby inhibiting bacterial growth .
Biochemical Pathways
Manganese-based compounds can affect several biochemical pathways. For example, they can stimulate the cGAS-STING pathway, a promising immunotherapeutic strategy for cancer treatment . They can also influence the metabolism of alpha-linolenic acid, biosynthesis of unsaturated fatty acids, galactose metabolism, pantothenate and CoA biosynthesis, pentose phosphate pathway, and carbon metabolism .
Pharmacokinetics
The pharmacokinetics of manganese-based compounds involve their absorption, distribution, metabolism, and excretion (ADME). These compounds can effectively migrate through biological membranes by means of passive diffusion . Their solubility and lipophilicity also play a significant role in their bioavailability .
Result of Action
The molecular and cellular effects of manganese-based compounds are diverse. They can damage DNA, inhibit histone deacetylases (HDACs) and poly adenosine diphosphate-ribose polymerase (PARP) to impede the repair of DNA damage, thereby promoting the leakage of DNA fragments into the cytoplasm . These DNA fragments can activate the cGAS-STING pathway, initiating an innate immune response and a two-way communication between tumor cells and neighboring immune cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of manganese-based compounds. For instance, the presence of other metals in the environment can affect the binding affinities of manganese-based compounds, thereby influencing their antibacterial properties . Moreover, the pH of the environment can also impact the solubility and hence the bioavailability of these compounds .
特性
CAS番号 |
20080-72-2 |
|---|---|
分子式 |
C10H8F6MnO4 |
分子量 |
361.10 g/mol |
IUPAC名 |
manganese(2+);(E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H5F3O2.Mn/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2/b2*4-2+; |
InChIキー |
RBWOFBBSLRFJMK-RIRHYHJESA-L |
SMILES |
CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Mn] |
異性体SMILES |
CC(=O)/C=C(/[O-])\C(F)(F)F.CC(=O)/C=C(/[O-])\C(F)(F)F.[Mn+2] |
正規SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Mn+2] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride](/img/structure/B1459528.png)
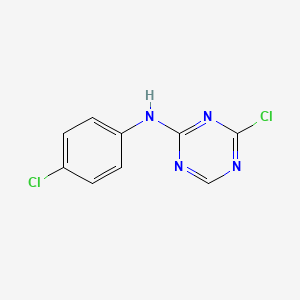
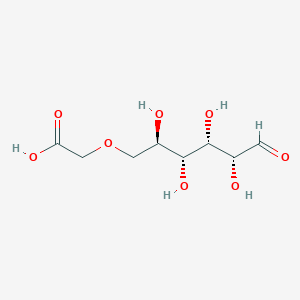
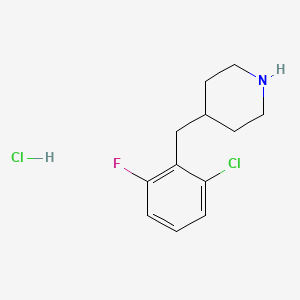
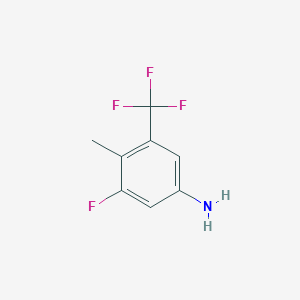
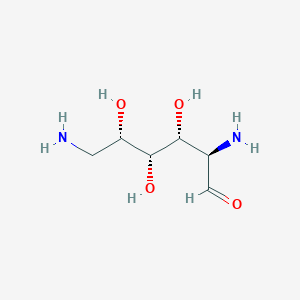
![Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459538.png)
![(3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1459542.png)
